molecular formula C8H8N2OS B1322454 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine CAS No. 439608-32-9

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

Cat. No. B1322454
M. Wt: 180.23 g/mol
InChI Key: RCLQQPAEIFKRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . Its IUPAC name is methyl 5-methyl [1,3]oxazolo [5,4-b]pyridin-2-yl sulfide .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring. The oxazole ring carries a methyl group at the 5-position and a methylthio group at the 2-position .


Physical And Chemical Properties Analysis

The predicted boiling point of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is 291.0±32.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 0.93±0.50 .

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Application Summary : Pyridine compounds, including “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . These compounds are being researched for their potential use in the treatment of diseases caused by microbes and viruses.

Synthesis of Oxazolo[5,4-d]pyrimidines

  • Application Summary : The oxazolo[5,4-d]pyrimidine scaffold, which includes “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, is often used as a structural element of a wide range of compounds active against diverse molecular targets .
  • Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Synthesis of Oxazolo[5,4-d]pyrimidines

  • Application Summary : The oxazolo[5,4-d]pyrimidine scaffold, which includes “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, is often used as a structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
  • Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Treatment of 5-amino-2-phenyloxazole-4-carbonitrile

  • Application Summary : “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine” can be used in the treatment of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide – dimethyl acetal .
  • Methods of Application : This results in the intermediate dimethyliminoformamidine, which undergoes Dimroth rearrangement in the presence of anilines leading to 7-amino-N-phenyl-1,3-oxazolo[5,4-d]-pyrimidines .

properties

IUPAC Name

5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQQPAEIFKRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

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